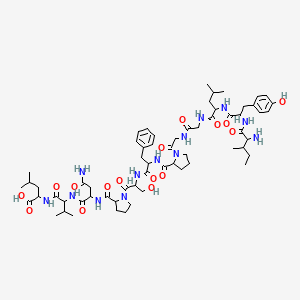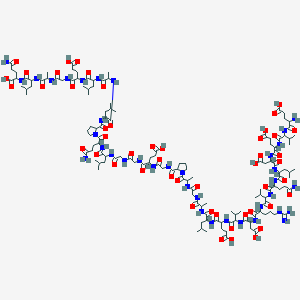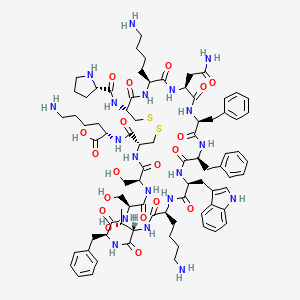![molecular formula C₂₀₀H₃₀₈N₅₈O₅₉S₂ B612763 N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide CAS No. 154765-05-6](/img/structure/B612763.png)
N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide
Vue d'ensemble
Description
The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include a piperidine ring, a cyclopropyl group, a methoxyphenyl group, an imidazo[1,2-a]pyridine ring, and an indazole ring. These groups can contribute to the compound’s reactivity, stability, and biological activity .
Molecular Structure Analysis
The compound’s structure suggests it could have multiple stereocenters, particularly at the carbon atoms of the piperidine ring. This could potentially lead to multiple stereoisomers, each with different physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the electron-withdrawing fluorine and methoxy groups. These could participate in various chemical reactions, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of aromatic rings and polar groups (like the methoxy group) could impact its solubility, while the cyclopropyl and piperidine rings could affect its stability and reactivity .Applications De Recherche Scientifique
Synthesis and Application in Imaging
- The compound has been implicated in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. A study demonstrated the feasibility of nucleophilic displacement in a related compound for the study of CB1 cannabinoid receptors in the animal brain by PET imaging, highlighting its potential application in neuroimaging and receptor mapping (Katoch-Rouse & Horti, 2003).
Antimicrobial Applications
- A structure with similarities in its scaffold has shown potential as an antibacterial agent. Specifically, imidazoquinolone derivatives demonstrated significant in vitro antibacterial activity, indicating a potential path for the development of new antibacterial drugs (Fujita et al., 1996).
Cancer Research
- Compounds with a related structure have been evaluated for their potential in cancer treatment. One study on a novel anaplastic lymphoma kinase (ALK) inhibitor revealed insights into the pharmacokinetics and enzymatic hydrolysis of such compounds, essential for the development of effective cancer therapeutics (Teffera et al., 2013).
Molecular Structure Analysis
- The molecular and crystal structures of a compound with a similar structure were analyzed, indicating its utility in understanding the properties of such compounds and their potential application in drug design (Richter et al., 2023).
Receptor Binding Studies
- Imidazo[1,2-a]pyridines, a core structure related to the compound , have been designed and synthesized for studying melatonin receptor binding, indicating the potential of such structures in developing drugs targeting specific receptors (El Kazzouli et al., 2011).
Propriétés
IUPAC Name |
N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39FN6O2/c1-40-28-4-2-3-25(32)24(28)18-38-17-22(9-11-27(38)19-5-6-19)34-31(39)20-7-10-26-23(15-20)30(36-35-26)21-8-12-29-33-13-14-37(29)16-21/h2-4,8,12-14,16,19-20,22-23,26-27,30,35-36H,5-7,9-11,15,17-18H2,1H3,(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOVNCGUQXEANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CN2CC(CCC2C3CC3)NC(=O)C4CCC5C(C4)C(NN5)C6=CN7C=CN=C7C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













